molecular formula C14H22O B7938882 3-(2,4,5-Trimethylphenyl)-3-pentanol

3-(2,4,5-Trimethylphenyl)-3-pentanol

Cat. No.: B7938882
M. Wt: 206.32 g/mol
InChI Key: SHEJGDAYIRQSID-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone with a hydroxyl group at the third carbon and a 2,4,5-trimethyl-substituted phenyl ring attached to the same carbon. This structure confers unique steric and electronic properties due to the bulky aryl group and the hydroxyl functionality.

Properties

IUPAC Name

3-(2,4,5-trimethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-6-14(15,7-2)13-9-11(4)10(3)8-12(13)5/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEJGDAYIRQSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=C(C(=C1)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with a suitable alkyl halide, followed by reduction to obtain the desired alcohol. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(2,4,5-trimethylphenyl)-3-pentanone or 3-(2,4,5-trimethylphenyl)pentanoic acid.

    Reduction: Formation of 3-(2,4,5-trimethylphenyl)pentane.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Comparison

Compound Name CAS RN Purity (%) Molecular Formula Key Structural Features Source
3-Methyl-1-phenyl-3-pentanol [10415-87-9] >98.0 (GC) C₁₂H₁₈O Phenyl at C1, methyl at C3 of pentanol Kanto 2022
4-Methyl-1-phenyl-2-pentanol [7779-78-4] >95.0 (GC) C₁₂H₁₈O Phenyl at C1, hydroxyl at C2, methyl at C4 Kanto 2022
2-Methyl-3-pentanol [565-67-3] N/A C₆H₁₄O Methyl at C2, hydroxyl at C3 (no phenyl) EPA 2006
2-Methyl-3-pentanone [565-69-5] N/A C₆H₁₂O Methyl at C2, ketone at C3 (no phenyl) EPA 2006

Key Observations :

  • Substituent Positioning: The target compound’s 2,4,5-trimethylphenyl group introduces significant steric hindrance compared to single-methyl analogs like 3-Methyl-1-phenyl-3-pentanol. This may reduce reactivity in nucleophilic substitutions or esterifications .
  • Functional Group Effects: The hydroxyl group in alcohols (e.g., 2-Methyl-3-pentanol) contrasts with ketones (e.g., 2-Methyl-3-pentanone), where the latter exhibits higher electrophilicity but lower hydrogen-bonding capacity .

Fluorinated Derivatives with Trimethylphenyl Groups

Table 2: Fluorinated Compounds with Aryl Substituents

Compound Name CAS RN Molecular Formula Key Features Source
Fluoro(2,4,6-trimethylphenyl)acetic acid Not provided C₁₁H₁₁FO₂ Fluorine + 2,4,6-trimethylphenyl, carboxylic acid Report
Fluoro(2,4,5-trifluorophenyl)acetonitrile Not provided C₉H₄F₄N Fluorine + 2,4,5-trifluorophenyl, nitrile Report

Key Observations :

  • Steric Similarities : The 2,4,6-trimethylphenyl group in fluorinated acetic acid derivatives mirrors the steric bulk of the target compound’s 2,4,5-trimethylphenyl group, suggesting comparable challenges in synthetic accessibility .

Research Findings and Implications

Physicochemical Properties

  • Hydrophobicity: The 2,4,5-trimethylphenyl group likely increases lipophilicity compared to non-methylated or mono-methylated analogs, as seen in solubility data for 2-Methyl-3-pentanol (lower molecular weight, higher water solubility) .
  • Thermal Stability: Tertiary alcohols with bulky substituents (e.g., 3-Methyl-1-phenyl-3-pentanol) may exhibit higher decomposition temperatures than primary/secondary alcohols .

Biological Activity

3-(2,4,5-Trimethylphenyl)-3-pentanol is a compound of interest in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 194.29 g/mol

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects against various diseases.

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. For instance:

  • In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for antimicrobial therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential use in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Smith et al. (2023)Reported significant antibacterial activity against Gram-positive bacteria with an MIC of 32 µg/mL.
Johnson et al. (2024)Demonstrated anti-inflammatory effects in a murine model of arthritis, reducing joint swelling by 50%.
Lee et al. (2022)Investigated the compound's effect on cancer cell lines, noting a reduction in proliferation rates by 30% in breast cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to certain receptors involved in inflammatory pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in the inflammatory response.

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